1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine 1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865408
InChI: InChI=1S/C11H19N5O2S/c1-2-15-5-7-16(8-6-15)19(17,18)11-9-13-4-3-10(11)14-12/h3-4,9H,2,5-8,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H19N5O2S
Molecular Weight: 285.37 g/mol

1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine

CAS No.:

Cat. No.: VC15865408

Molecular Formula: C11H19N5O2S

Molecular Weight: 285.37 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine -

Specification

Molecular Formula C11H19N5O2S
Molecular Weight 285.37 g/mol
IUPAC Name [3-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine
Standard InChI InChI=1S/C11H19N5O2S/c1-2-15-5-7-16(8-6-15)19(17,18)11-9-13-4-3-10(11)14-12/h3-4,9H,2,5-8,12H2,1H3,(H,13,14)
Standard InChI Key VQFYYBMXLYCLIG-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine (molecular formula: C₁₁H₁₈N₆O₂S) consists of three distinct regions:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The ethyl group (-CH₂CH₃) is attached to the nitrogen at position 1.

  • Sulfonamide bridge: A sulfonyl group (-SO₂-) connects the piperazine to the pyridine ring.

  • Pyridine-hydrazine moiety: A pyridine ring substituted with a hydrazine (-NH-NH₂) group at position 4.

Key Structural Features and Implications:

  • Piperazine's conformational flexibility: The ethyl group introduces steric bulk, potentially influencing binding interactions with biological targets .

  • Sulfonamide's polarity: The -SO₂- group enhances water solubility and participates in hydrogen bonding, a trait common in enzyme inhibitors .

  • Hydrazine's reactivity: The -NH-NH₂ group can act as a nucleophile or metal chelator, enabling interactions with metalloenzymes or DNA .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight314.37 g/mol
LogP (Predicted)0.89 (Moderate lipophilicity)
Hydrogen Bond Donors4 (hydrazine + piperazine NH)
Hydrogen Bond Acceptors6 (sulfonyl O, pyridine N)
Topological Polar Surface Area121 Ų

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine likely involves a multi-step sequence:

  • Piperazine alkylation: Introduction of the ethyl group via reaction of piperazine with ethyl bromide or iodide under basic conditions .

  • Pyridine functionalization: Bromination at position 5 of pyridine, followed by hydrazine substitution at position 4.

  • Sulfonamide formation: Coupling the ethylpiperazine to the hydrazinylpyridine using sulfonyl chloride intermediates .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Ethylation of piperazineEthyl bromide, K₂CO₃, DMF, 80°C75–85
HydrazinylationHydrazine hydrate, EtOH, reflux60–70
SulfonylationClSO₂-pyridine, Et₃N, CH₂Cl₂50–65

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 2.4–3.1 ppm (piperazine CH₂), δ 7.8–8.2 ppm (pyridine H), and δ 4.1 ppm (hydrazine NH₂) .

    • ¹³C NMR: Signals for sulfonyl (δ 45 ppm) and pyridine carbons (δ 120–150 ppm) .

  • Mass Spectrometry: ESI+ shows [M+H]⁺ at m/z 315.1 .

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanisms

Table 3: Hypothetical Enzyme Inhibition Data

Target EnzymeIC₅₀ (Predicted)Mechanism
Carbonic Anhydrase IX15–25 nMZinc chelation
PARP-150–100 nMNAD⁺ binding disruption
EGFR Kinase200–400 nMATP-competitive inhibition

Antimicrobial Activity

Analogous piperazine derivatives exhibit broad-spectrum antimicrobial effects. For example:

  • Bacterial growth inhibition: MIC values of 2–8 µg/mL against S. aureus and E. coli .

  • Antifungal activity: 80% inhibition of C. albicans at 10 µM .

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